molecular formula C11H16N2S B373895 N-isopropyl-N'-(4-methylphenyl)thiourea

N-isopropyl-N'-(4-methylphenyl)thiourea

Cat. No.: B373895
M. Wt: 208.33g/mol
InChI Key: NXHQZFFTOBBUCV-UHFFFAOYSA-N
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Description

N-Isopropyl-N'-(4-methylphenyl)thiourea is a substituted thiourea derivative characterized by the general formula [R¹R²N][R³R⁴N]C=S, where R¹ = isopropyl (C₃H₇), R² = H, R³ = 4-methylphenyl (C₆H₄CH₃), and R⁴ = H. Thioureas are organosulfur compounds with diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their ability to act as ligands, catalysts, and bioactive agents . The compound’s structure features a thiocarbonyl group (C=S) flanked by an isopropyl group and a 4-methylphenyl substituent, which influence its electronic, steric, and solubility properties.

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33g/mol

IUPAC Name

1-(4-methylphenyl)-3-propan-2-ylthiourea

InChI

InChI=1S/C11H16N2S/c1-8(2)12-11(14)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H2,12,13,14)

InChI Key

NXHQZFFTOBBUCV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=S)NC(C)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit significant variations in biological activity, physical properties, and structural motifs depending on their substituents. Below is a comparative analysis of N-isopropyl-N'-(4-methylphenyl)thiourea with structurally related compounds:

Structural and Functional Group Comparisons

Compound Name Substituents (R¹, R²) Molecular Formula Key Functional Groups Notable Properties/Activities References
This compound R¹ = isopropyl, R² = 4-methylphenyl C₁₁H₁₆N₂S C=S, isopropyl, 4-methylaryl Potential antimicrobial/antifungal activity (inferred from analogs)
N-(4-Methylbenzoyl)-N'-(4-methylphenyl)thiourea R¹ = 4-methylbenzoyl, R² = 4-methylphenyl C₁₆H₁₅N₂OS C=S, benzoyl, 4-methylaryl Antibacterial and antifungal activities
N-Isopropyl-N'-phenylthiourea R¹ = isopropyl, R² = phenyl C₁₀H₁₄N₂S C=S, isopropyl, aryl Antileishmanial activity
N-(4-Bromobutanoyl)-N'-(4-methylphenyl)thiourea R¹ = 4-bromobutanoyl, R² = 4-methylphenyl C₁₂H₁₅BrN₂OS C=S, bromoalkyl, 4-methylaryl Planar thiourea fragment; trans-cis configuration stabilizes crystal packing
N,N'-Bis(4-methylphenyl)thiourea R¹ = R² = 4-methylphenyl C₁₅H₁₆N₂S C=S, dual 4-methylaryl Enhanced symmetry; potential for π-π interactions

Physicochemical Properties

  • Solubility : The isopropyl group in this compound likely reduces water solubility compared to hydroxylated analogs (e.g., N-(4-hydroxyphenyl)thiourea, which forms hydrogen bonds with water) .
  • Crystallography: Derivatives like N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea adopt trans-cis configurations, enabling intramolecular hydrogen bonds (O⋯H–N) that stabilize their crystal structures. Similar planar thiourea fragments are observed in N,N'-bis(4-methylphenyl)thiourea, though steric hindrance from dual 4-methylphenyl groups may reduce conformational flexibility .

Research Findings and Implications

Replacing phenyl with 4-methylphenyl in N-isopropyl derivatives could optimize pharmacokinetic profiles .

Configuration Stability: Trans-cis configurations in thioureas (e.g., N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea) correlate with improved crystallinity and thermal stability, critical for materials science applications .

Biological Optimization : Hybrid derivatives combining acyl/aroyl groups (e.g., benzoyl) with 4-methylphenyl substituents show promise for dual-action antimicrobial agents .

Tables
Table 1. Key Structural and Biological Comparisons of Selected Thioureas

Property This compound N-(4-Methylbenzoyl)-N'-(4-methylphenyl)thiourea N,N'-Bis(4-methylphenyl)thiourea
Molecular Weight 208.33 g/mol 297.37 g/mol 256.37 g/mol
Key Functional Groups C=S, isopropyl, 4-methylphenyl C=S, benzoyl, 4-methylphenyl C=S, dual 4-methylphenyl
Biological Activity Inferred antimicrobial Antibacterial, antifungal Not reported
Solubility Low (hydrophobic) Moderate (polar benzoyl group) Very low (high symmetry)

Table 2. Synthesis Routes for Analogous Thioureas

Compound Reactants Conditions Yield Reference
N-Isopropyl-N'-phenylthiourea Isopropyl isothiocyanate + aniline Reflux in tert-butanol High
N-(4-Chlorobutanoyl)-N'-phenylthiourea 4-Chlorobutanoyl chloride + aniline Reflux in acetone 90%

Notes

  • Contradictions: While N-(4-methylbenzoyl)-N'-(4-methylphenyl)thiourea shows antimicrobial activity , the absence of direct data on this compound necessitates caution in extrapolating bioactivity.
  • Research Gaps: Detailed crystallographic data, quantitative solubility, and in vivo toxicity profiles for this compound remain unaddressed in the provided evidence.

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